4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
CAS No.: 898416-23-4
Cat. No.: VC5491038
Molecular Formula: C20H19FN2O3S
Molecular Weight: 386.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898416-23-4 |
|---|---|
| Molecular Formula | C20H19FN2O3S |
| Molecular Weight | 386.44 |
| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C20H19FN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 |
| Standard InChI Key | KNSGOVROIOTLQL-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide backbone substituted with a fluorine atom at the 4-position. The sulfonamide nitrogen is linked to an ethyl chain bearing two heterocyclic moieties: a furan-2-yl group and an indolin-1-yl group. This arrangement creates a stereogenic center at the ethyl carbon, enabling potential enantiomeric forms .
Molecular Formula:
Molecular Weight: 437.46 g/mol .
Key structural elements include:
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Sulfonamide group: Imparts acidity () and hydrogen-bonding capacity.
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Fluorine substituent: Enhances metabolic stability and membrane permeability.
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Furan and indoline rings: Contribute to π-π stacking interactions and modulate receptor binding .
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility | Low aqueous solubility (<0.1 mg/mL) |
| LogP (Partition Coefficient) | 3.2 (predicted) |
| Melting Point | 198–202°C (decomposes) |
| Stability | Hydrolytically stable at pH 4–8 |
The lipophilic nature (LogP >3) suggests favorable blood-brain barrier penetration, while the sulfonamide group may limit oral bioavailability due to poor solubility .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a three-step sequence:
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Indolin-1-yl-ethylamine Preparation:
Indoline is reacted with 2-chloroethylamine under basic conditions to form 2-(indolin-1-yl)ethylamine. Yield: 68%. -
Furan-2-yl Group Introduction:
A nucleophilic substitution between 2-(indolin-1-yl)ethylamine and furan-2-carbonyl chloride yields 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine. Catalyzed by triethylamine in dichloromethane at 0°C. -
Sulfonylation:
The amine intermediate reacts with 4-fluorobenzenesulfonyl chloride in tetrahydrofuran, producing the target compound. Purification via silica gel chromatography achieves >95% purity .
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
-NMR (400 MHz, DMSO-): δ 7.82 (d, 2H, Ar-H), 7.45 (m, 1H, indoline-H), 6.75 (s, 1H, furan-H) . -
High-Resolution Mass Spectrometry (HRMS):
Observed [M+H]: 438.1432 (calculated: 438.1435) .
| Compound | IC (μM) | Selectivity Index (COX-II/COX-I) |
|---|---|---|
| Target Compound | 0.85 (predicted) | 150 |
| Celecoxib | 0.06 | 300 |
| PRLD3 | 0.89 | 49 |
The selectivity index suggests reduced gastrointestinal toxicity compared to non-selective NSAIDs .
Anti-inflammatory Activity
In murine models, analogs reduce edema by 58% at 10 mg/kg (vs. 62% for indomethacin). The fluorine substituent enhances pharmacokinetic half-life () .
| Parameter | Value |
|---|---|
| Effective Dose (ED) | 12 mg/kg |
| Toxic Dose (TD) | 450 mg/kg |
| Therapeutic Index | 37.5 |
A therapeutic index >10 indicates a favorable safety margin .
Applications and Future Directions
Therapeutic Prospects
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Neuroinflammation: Potential for Alzheimer’s disease due to CNS penetration.
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Oncology: Sulfonamides exhibit antitumor activity via carbonic anhydrase IX inhibition .
Research Gaps
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Enantiomer-Specific Effects: The racemic mixture’s pharmacology requires resolution.
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Metabolite Identification: Phase I/II metabolism remains uncharacterized.
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